molecular formula C11H18O3Si B092359 Tris(isopropenyloxy)vinylsilane CAS No. 15332-99-7

Tris(isopropenyloxy)vinylsilane

Cat. No.: B092359
CAS No.: 15332-99-7
M. Wt: 226.34 g/mol
InChI Key: GBFVZTUQONJGSL-UHFFFAOYSA-N
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Preparation Methods

Tris(isopropenyloxy)vinylsilane can be synthesized through the reaction of trichlorovinylsilane with triethylamine and acetone . The reaction conditions typically involve:

    Reactants: Trichlorovinylsilane, triethylamine, and acetone.

    Reaction Medium: Anhydrous conditions to prevent hydrolysis.

    Temperature: Controlled to avoid decomposition of reactants and products.

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Tris(isopropenyloxy)vinylsilane undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding silanols.

    Reduction: Can be reduced to form silanes with different substituents.

    Substitution: Undergoes nucleophilic substitution reactions, particularly with halides and alkoxides.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major products formed from these reactions include silanols, substituted silanes, and various organosilicon compounds .

Mechanism of Action

The mechanism of action of tris(isopropenyloxy)vinylsilane involves the formation of a carbon-silicon (C-Si) bond during reactions such as the Heck coupling reaction. This is followed by desilylation or hydrolysis, leading to the formation of the desired products. The compound’s reactivity is attributed to the presence of the vinyl and isopropenyloxy groups, which facilitate various chemical transformations.

Comparison with Similar Compounds

Tris(isopropenyloxy)vinylsilane can be compared with other similar compounds, such as:

    Vinyltrimethoxysilane: Used as a coupling agent and adhesion promoter, but with different reactivity due to the presence of methoxy groups.

    Vinyltriethoxysilane: Similar applications but differs in the alkoxy groups, affecting its reactivity and applications.

    Vinyltris(2-methoxyethoxy)silane: Used in similar applications but offers different solubility and reactivity profiles.

The uniqueness of this compound lies in its specific reactivity and the ability to form stable crosslinked structures in polymers, making it highly valuable in various industrial and research applications .

Properties

IUPAC Name

ethenyl-tris(prop-1-en-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8H,1-2,4,6H2,3,5,7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFVZTUQONJGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)O[Si](C=C)(OC(=C)C)OC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044839
Record name Ethenyl[tris(prop-1-en-2-yloxy)]silane
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Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15332-99-7
Record name Vinyltriisopropenoxysilane
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Record name Tris(isopropenyloxy)vinylsilane
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Record name Silane, ethenyltris[(1-methylethenyl)oxy]-
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Record name Ethenyl[tris(prop-1-en-2-yloxy)]silane
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Record name Tris(isopropenyloxy)vinylsilane
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Record name TRIS(ISOPROPENYLOXY)VINYLSILANE
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